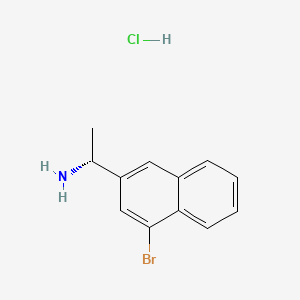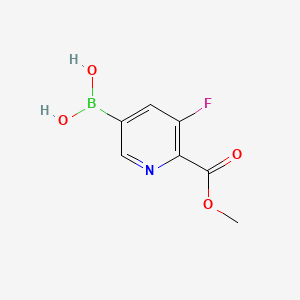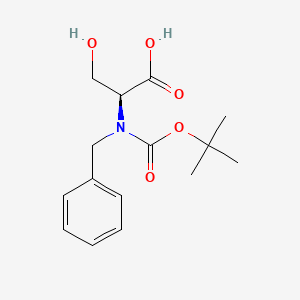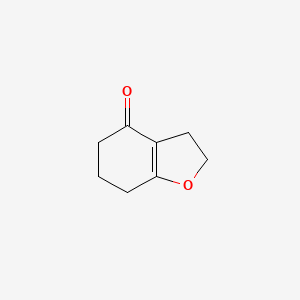
2,3,6,7-Tetrahydrobenzofuran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,5,6,7-hexahydro-1-benzofuran-4-one involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. The reaction is typically carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to more reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield more oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being explored for its potential use in developing new pharmaceuticals.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,7-hexahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The compound’s anti-inflammatory effects could be due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6,7-Hexahydro-1-benzofuran-3,3-dicarbonitrile: This compound is similar in structure but contains additional cyano groups.
2,3,4,5,6,7-Hexahydro-1-benzofuran-2-one: This compound differs by the position of the carbonyl group.
Uniqueness
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to serve as a versatile building block in organic synthesis further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H2 |
Clave InChI |
DSWGBFOJTTXQBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CCO2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

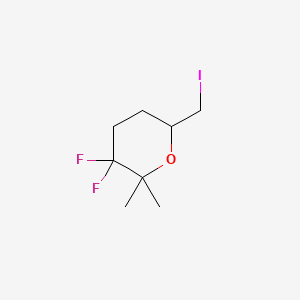
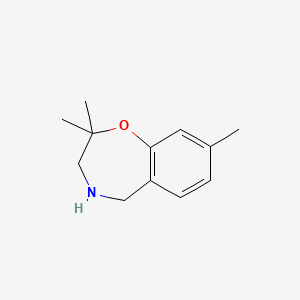
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
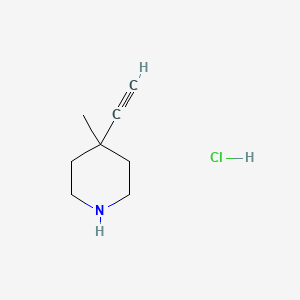
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
